N-(4-methoxy-2-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide
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Overview
Description
N-(4-methoxy-2-nitrophenyl)bicyclo[221]heptane-2-carboxamide is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide typically involves a multi-step process. One common method starts with the preparation of the bicyclo[2.2.1]heptane core through a Diels-Alder reaction. The nitro and methoxy substituents are introduced via nitration and methylation reactions, respectively. The final step involves the formation of the carboxamide group through an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced bicyclic compounds, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
N-(4-methoxy-2-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: A simpler analog without the nitro and methoxy substituents.
N-(4-methoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide: Lacks the nitro group.
N-(2-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide: Lacks the methoxy group
Uniqueness
N-(4-methoxy-2-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide is unique due to the presence of both nitro and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the rigid bicyclic structure makes it a valuable compound for various applications .
Properties
Molecular Formula |
C15H18N2O4 |
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Molecular Weight |
290.31 g/mol |
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C15H18N2O4/c1-21-11-4-5-13(14(8-11)17(19)20)16-15(18)12-7-9-2-3-10(12)6-9/h4-5,8-10,12H,2-3,6-7H2,1H3,(H,16,18) |
InChI Key |
VEWPACMDRMGLCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CC3CCC2C3)[N+](=O)[O-] |
Origin of Product |
United States |
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